3-(4-Methoxyphenoxy)-2,2,3,3-tetrafluoropropanoic acid
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Overview
Description
3-(4-Methoxyphenoxy)-2,2,3,3-tetrafluoropropanoic acid is an organic compound characterized by its unique structure, which includes a methoxyphenoxy group and tetrafluoropropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenoxy)-2,2,3,3-tetrafluoropropanoic acid typically involves the reaction of 4-methoxyphenol with a fluorinated propanoic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenoxy)-2,2,3,3-tetrafluoropropanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
3-(4-Methoxyphenoxy)-2,2,3,3-tetrafluoropropanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenoxy)-2,2,3,3-tetrafluoropropanoic acid involves its interaction with specific molecular targets. For instance, it may act as a competitive inhibitor in enzymatic reactions, binding to the active site of enzymes and preventing substrate binding . The pathways involved can include modulation of receptor activity and alteration of signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenoxy)propanoic acid: Similar structure but lacks the tetrafluorinated propanoic acid moiety.
4-Methoxyphenylboronic acid: Contains a methoxyphenyl group but differs in its boronic acid functionality.
Uniqueness
3-(4-Methoxyphenoxy)-2,2,3,3-tetrafluoropropanoic acid is unique due to its combination of a methoxyphenoxy group and a tetrafluorinated propanoic acid moiety. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2,2,3,3-tetrafluoro-3-(4-methoxyphenoxy)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O4/c1-17-6-2-4-7(5-3-6)18-10(13,14)9(11,12)8(15)16/h2-5H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPABWBSHNMQKKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(C(C(=O)O)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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